6-(Difluoromethoxy)-3-iodo-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Difluoromethoxy)-3-iodo-1H-indazole is a chemical compound that features a difluoromethoxy group and an iodine atom attached to an indazole ring. Indazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group, followed by iodination reactions to attach the iodine atom . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often using metal-based catalysts to facilitate the reactions .
Analyse Chemischer Reaktionen
6-(Difluoromethoxy)-3-iodo-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indazole ring.
Cross-Coupling Reactions: The iodine atom can be used in cross-coupling reactions to form new carbon-carbon bonds, often using palladium or copper catalysts.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-(Difluoromethoxy)-3-iodo-1H-indazole has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-(Difluoromethoxy)-3-iodo-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, while the iodine atom can facilitate its participation in various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
6-(Difluoromethoxy)-3-iodo-1H-indazole can be compared with other indazole derivatives that feature different substituents. Similar compounds include:
6-(Trifluoromethoxy)-3-iodo-1H-indazole: Features a trifluoromethoxy group instead of a difluoromethoxy group, which can alter its chemical and biological properties.
6-(Difluoromethoxy)-3-chloro-1H-indazole: Features a chlorine atom instead of an iodine atom, which can affect its reactivity and stability.
The uniqueness of this compound lies in its specific combination of the difluoromethoxy group and the iodine atom, which can confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C8H5F2IN2O |
---|---|
Molekulargewicht |
310.04 g/mol |
IUPAC-Name |
6-(difluoromethoxy)-3-iodo-2H-indazole |
InChI |
InChI=1S/C8H5F2IN2O/c9-8(10)14-4-1-2-5-6(3-4)12-13-7(5)11/h1-3,8H,(H,12,13) |
InChI-Schlüssel |
UTZCYQWJTRLHRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(NN=C2C=C1OC(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.